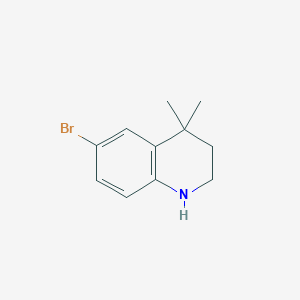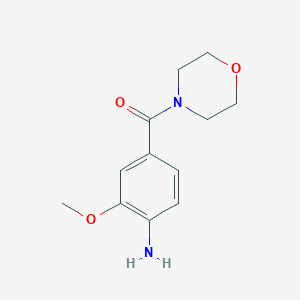
1-(3,4-Dimethylphenyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C₁₀H₁₄N. It is characterized by a phenyl ring substituted with two methyl groups at positions 3 and 4, and an amino group attached to a prop-2-en-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)prop-2-en-1-amine can be synthesized through several methods, including:
Reduction of Nitro Compounds: Starting with 1-(3,4-dimethylphenyl)prop-2-en-1-one, the nitro group can be reduced using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Amination of Alkenes: The compound can also be synthesized by the amination of 1-(3,4-dimethylphenyl)prop-2-en-1-one using ammonia or an amine source under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the reduction of nitro compounds or the amination of alkenes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3,4-Dimethylphenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution Reactions: Nucleophiles such as halides and sulfonates are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro compound (1-(3,4-dimethylphenyl)prop-2-en-1-one)
Reduction: Amine (this compound) or alcohol (1-(3,4-dimethylphenyl)propan-1-ol)
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,4-Dimethylphenyl)prop-2-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of phenyl groups with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
1-(3,4-Dimethylphenyl)prop-2-en-1-amine is similar to other phenyl-substituted amines, such as 1-(2,4-dimethylphenyl)prop-2-en-1-amine and 1-(3,5-dimethylphenyl)prop-2-en-1-amine. its unique substitution pattern at positions 3 and 4 gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
Comparaison Avec Des Composés Similaires
1-(2,4-Dimethylphenyl)prop-2-en-1-amine
1-(3,5-Dimethylphenyl)prop-2-en-1-amine
1-(2,3-Dimethylphenyl)prop-2-en-1-amine
1-(3,4-Dimethylphenyl)ethan-1-amine
This comprehensive overview provides a detailed understanding of 1-(3,4-Dimethylphenyl)prop-2-en-1-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h4-7,11H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZQNSNFFQQICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C=C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7967513.png)

![6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one](/img/structure/B7967522.png)
![1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone](/img/structure/B7967529.png)
![2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one](/img/structure/B7967530.png)
![1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967542.png)
![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B7967551.png)



![2-amino-N-[(6-oxo-1H-pyridin-3-yl)methyl]benzamide](/img/structure/B7967581.png)
![4-amino-N-[(6-oxo-1H-pyridin-3-yl)methyl]benzamide](/img/structure/B7967582.png)

